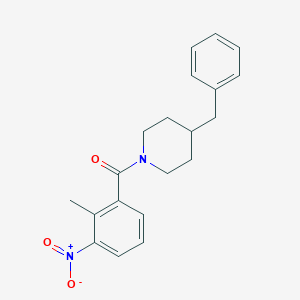

4-benzyl-1-(2-methyl-3-nitrobenzoyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to "4-benzyl-1-(2-methyl-3-nitrobenzoyl)piperidine" often involves nucleophilic substitution reactions, condensation processes, or cyclization steps. For example, the synthesis of related benzimidazole compounds has been achieved through reactions involving amino groups and carboxylic acids or their derivatives, suggesting potential pathways for the synthesis of our target compound (Sparke et al., 2010). Similarly, piperidine-mediated reactions have been employed to create benzofuranones, indicating the versatility of piperidine derivatives in synthesis (Verma et al., 2015).

Molecular Structure Analysis

Structural studies of related compounds reveal the impact of substituents on the molecular conformation and electronic distribution. For instance, the presence of nitro groups and their positioning can significantly affect the electron density and molecular polarity, as seen in various nitro-substituted compounds (Saha, 2002). The piperidine ring, a common structural feature in related molecules, often adopts a chair conformation, which could influence the overall geometry and reactivity of the target compound (Prasad et al., 2018).

Chemical Reactions and Properties

Compounds with a benzyl-piperidine moiety participate in various chemical reactions, including nucleophilic substitutions and addition reactions. The presence of a nitro group can further influence reactivity, as it tends to withdraw electrons from the aromatic ring, potentially activating it towards nucleophilic aromatic substitution (NAS) reactions. Studies on similar compounds highlight the role of nitro and benzyl groups in determining the reaction pathways and products (Ashimori et al., 1991).

科学的研究の応用

Synthesis and Reactivity

4-Benzyl-1-(2-methyl-3-nitrobenzoyl)piperidine is involved in various synthetic and mechanistic studies. For instance, the effect of the o-methyl group on reaction rates and mechanisms was studied through the aminolysis of substituted phenyl 2-methylbenzoates with alicyclic secondary amines. This research highlighted the importance of electronic effects and steric hindrance introduced by substituents on the benzoyl moiety, significantly influencing reaction rates and mechanisms without altering the reaction pathway. The presence of an o-methyl group was found to retard the reaction rate through electronic effects, emphasizing the role of ground-state stabilization through resonance interaction (Um et al., 2005).

Structural Studies

Structural analysis of compounds related to this compound has been conducted to understand the hydrogen bonding and molecular assembly mechanisms. For example, the anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids demonstrated diverse hydrogen-bonded structures. These studies revealed the versatility of the isonipecotamide cation in molecular assembly, showing the impact of cyclic R(2)(2)(8) amide-amide hydrogen-bonding homodimer motifs and highlighting the structural utility of nitro-substituted benzoic acids (Smith & Wermuth, 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential as prokinetic agents. A study focused on the synthesis and biological evaluation of Cinitapride-related benzimidazole derivatives, aiming to improve gastrointestinal motility and treat ulcerative conditions. This research underscores the continuous search for more effective and safer therapeutic agents within the realm of gastrointestinal pharmacology (Srinivasulu et al., 2005).

Materials Science

In materials science, studies involving this compound-related compounds have focused on the development of high-refractive-index polymers. For example, aromatic polyimides derived from thiophenyl-substituted benzidines, showcasing high refractive indices and small birefringence, were synthesized. These materials exhibit good thermomechanical stability and transparency, making them suitable for advanced optical applications (Tapaswi et al., 2015).

特性

IUPAC Name |

(4-benzylpiperidin-1-yl)-(2-methyl-3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-15-18(8-5-9-19(15)22(24)25)20(23)21-12-10-17(11-13-21)14-16-6-3-2-4-7-16/h2-9,17H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQALMKTPJJIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5601054.png)

![2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5601063.png)

![2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane](/img/structure/B5601070.png)

![(3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5601078.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5601086.png)

![(4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(3-thienylacetyl)amino]-L-prolinamide](/img/structure/B5601087.png)

![3-methyl-1-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5601090.png)

![5-[(8-fluoro-2-quinolinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5601100.png)

![1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5601111.png)

![N-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5601115.png)

![1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5601127.png)

![9-ethyl-4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5601135.png)

![4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5601151.png)

![ethyl (7-oxo-7,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-ylidene)acetate](/img/structure/B5601156.png)